4-(2-Hydroxypropan-2-yl)benzonitrile
Overview
Description
4-(2-Hydroxypropan-2-yl)benzonitrile is a chemical compound of interest in various research areas, particularly in the field of organic chemistry and material science.
Synthesis Analysis
Synthesis of similar benzonitrile derivatives involves multi-step chemical processes. For instance, a series of luminescent benzonitriles containing methoxy pyridine, benzonitrile, and alkoxy benzene were synthesized using spectral techniques (Ahipa et al., 2014). Another synthesis approach for related compounds includes reactions of para-aminobenzonitrile under high-temperature conditions without solvents (Ju Xiu-lia, 2015).
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives is characterized by their benzonitrile group and additional substituents which influence their properties. For example, crystal structure analysis of similar compounds has been conducted using X-ray diffraction and DFT calculations (Qing-mei Wu et al., 2021).
Chemical Reactions and Properties
Benzonitrile compounds participate in various chemical reactions, including cycloadditions and complex formation with metals. These reactions are influenced by their molecular structure and substituents (Gerber et al., 1977).
Physical Properties Analysis
The physical properties of benzonitrile derivatives, such as liquid crystalline behavior, are influenced by their molecular structure. Compounds with different chain lengths display varying physical properties like nematic or orthorhombic columnar phases (Ahipa et al., 2014).
Chemical Properties Analysis
Benzonitrile derivatives exhibit a range of chemical properties depending on their structure and substituents. These properties include fluorescence, emission, and absorption bands, as well as electrochemical properties like band gaps and energy levels (Ahipa et al., 2014).
Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis of Complex Molecules : 4-(2-Hydroxypropan-2-yl)benzonitrile is utilized in the synthesis of various complex molecules, including HIV-1 reverse transcriptase inhibitors and their derivatives (Ju Xiu-lia, 2015).
- Structural Analysis : Studies have been conducted on the physical and chemical properties of benzonitrile derivatives, focusing on their spectral properties, molecular structure, and interactions (U. Gerber et al., 1977).
Photophysical and Electrochemical Properties
- Liquid Crystalline Behavior : Research indicates that certain benzonitrile derivatives exhibit liquid crystalline behavior, important in materials science (T. N. Ahipa et al., 2014).
- Luminescent Materials : These compounds have been found to be effective as luminescent materials, showing potential in optical applications due to their absorption and emission properties.
Biological and Medicinal Applications
- Selective Androgen Receptor Modulators : Some derivatives of benzonitrile, such as 4-(5-oxopyrrolidine-1-yl)benzonitrile, have been identified as selective androgen receptor modulators, showing potential in treatments related to muscle and CNS disorders (Katsuji Aikawa et al., 2017).
Industrial and Chemical Applications
- Photopolymerization : A study has demonstrated the use of benzonitrile derivatives in nitroxide-mediated photopolymerization, indicating their utility in the field of polymer chemistry (Y. Guillaneuf et al., 2010).
- Catalytic Activities : Certain complexes involving benzonitrile derivatives exhibit catalytic activities, such as the dehydrogenation of benzylamine to benzonitrile, showing their potential in catalysis (A. El-Sonbati et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(2-hydroxypropan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDCEKDPEOIGEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343405 | |
Record name | 4-(2-hydroxypropan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxypropan-2-yl)benzonitrile | |
CAS RN |
77802-22-3 | |
Record name | 4-(2-hydroxypropan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-hydroxypropan-2-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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